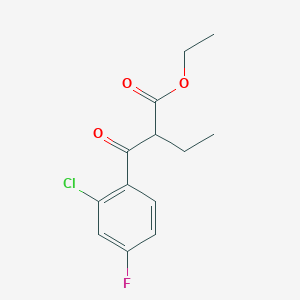

Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate

Description

Chemical Significance and Discovery Context

The development of this compound emerges from the broader scientific understanding of halogenated aromatic compounds and their unique properties in medicinal chemistry applications. Research has demonstrated that compounds containing both chlorine and fluorine substituents on aromatic rings exhibit remarkable biological activities, with studies showing that halogenated benzoyl derivatives display significant antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorine atoms in organic molecules has been particularly valued for their ability to enhance metabolic stability and bioavailability, while chlorine substitution contributes to improved lipophilicity and membrane permeability.

The significance of this compound class has been further validated through extensive research on para-aminobenzoic acid analogs, where compounds featuring chloro and fluoro substituents demonstrated exceptional antibacterial activities against both gram-positive and gram-negative bacteria. These studies revealed that aminochlorofluoro phenyl benzamide displayed 60% activity against Escherichia coli and 90% against Staphylococcus aureus, comparable to standard antibiotic ciprofloxacin. The consistent pattern of enhanced biological activity in halogenated aromatic compounds has driven continued interest in synthesizing and characterizing new members of this chemical family.

The structural framework of this compound incorporates the benzoyl functional group, which has been recognized as a critical pharmacophore in numerous biologically active compounds. The benzoyl group, characterized by the formula -COC₆H₅, serves as a versatile building block in organic synthesis and has been extensively utilized in the preparation of various pharmaceutical intermediates and active compounds. When combined with strategic halogen substitution and ester functionality, this molecular architecture provides a platform for developing compounds with tailored biological and chemical properties.

Nomenclature and Structural Classification

This compound belongs to the chemical class of halogenated aromatic esters, specifically categorized as a substituted benzoyl butanoate derivative. The systematic nomenclature reflects the compound's complex structural features, beginning with the ethyl ester designation, followed by the specific positioning of substituents on both the butanoate chain and the aromatic ring system. The compound's International Union of Pure and Applied Chemistry name accurately describes the molecular connectivity and stereochemical relationships within the structure.

The molecular architecture of this compound can be systematically analyzed through its constituent structural elements. The butanoate portion derives from butyric acid, a straight-chain alkyl carboxylic acid with the chemical formula CH₃CH₂CH₂COOH. The historical significance of butyric acid, first observed by French chemist Michel Eugène Chevreul in 1814 and subsequently characterized by 1818, provides the foundation for understanding the aliphatic component of this molecule. The ester linkage between the butanoate chain and the ethyl group creates a stable chemical bond that contributes to the compound's overall stability and solubility characteristics.

The aromatic component features a benzene ring with precisely positioned halogen substituents that significantly influence the compound's chemical and biological properties. Research on halogen effects in substituted benzenes has revealed that the positioning and nature of halogen atoms dramatically affect carbon-13 nuclear magnetic resonance chemical shifts and overall molecular reactivity. The specific substitution pattern of chlorine at the 2-position and fluorine at the 4-position creates a unique electronic environment that enhances the compound's potential for biological activity while maintaining chemical stability.

Table 1: Fundamental Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Abstract Services Number | 1408992-02-8 | |

| Molecular Formula | C₁₃H₁₄ClFO₃ | |

| Molecular Weight | 272.70 grams per mole | |

| MDL Number | MFCD17606493 | |

| Physical State | Liquid | |

| Purity | 95% |

Table 2: Structural Classification and Nomenclature Details

| Classification Category | Description |

|---|---|

| Primary Chemical Class | Halogenated Aromatic Ester |

| Functional Groups | Benzoyl, Ester, Alkyl halide |

| Substitution Pattern | 2-Chloro-4-fluoro substituted benzene |

| Ester Type | Ethyl butanoate derivative |

| Systematic Name | This compound |

| Simplified Molecular Input Line Entry System | CCOC(=O)C(C(=O)c1ccc(cc1Cl)F)CC |

The structural complexity of this compound positions it within a specialized subset of organic compounds that demonstrate the sophisticated integration of multiple functional groups and substitution patterns. The compound's classification as both a halogenated aromatic system and an aliphatic ester creates opportunities for diverse chemical transformations and biological interactions. This dual nature allows the molecule to participate in both aromatic chemistry reactions, such as electrophilic substitution and nucleophilic aromatic substitution, as well as ester-specific transformations including hydrolysis, transesterification, and reduction reactions.

The nomenclature system employed for this compound follows established International Union of Pure and Applied Chemistry conventions while accommodating the complex substitution patterns present in the molecule. The systematic approach to naming begins with identification of the longest carbon chain and primary functional group, followed by systematic enumeration of substituents according to priority rules. This methodical approach ensures unambiguous communication of the compound's structure across international scientific communities and provides the foundation for database searches and chemical registration systems.

Properties

IUPAC Name |

ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO3/c1-3-9(13(17)18-4-2)12(16)10-6-5-8(15)7-11(10)14/h5-7,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGSDTSYZMJXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=C(C=C(C=C1)F)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate serves as a crucial reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex organic molecules. The presence of halogen atoms enhances its utility in various chemical reactions, including substitution and addition reactions, making it valuable for developing novel compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets such as enzymes and receptors, leading to modulation of metabolic pathways. Studies indicate that derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties .

Biochemical Studies

This compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Its ability to modify enzyme activity makes it an important tool for understanding biochemical processes at the molecular level .

Agrochemical Development

The compound is also applied in the development of agrochemicals, including pesticides and herbicides. Its halogenated structure contributes to increased efficacy and stability in agricultural applications, making it suitable for various formulations .

Case Studies

Several case studies highlight the applications of this compound:

- Anti-Cancer Research : A study investigated its derivatives for anti-cancer activity, revealing promising results in inhibiting tumor growth through modulation of specific signaling pathways.

- Enzyme Inhibition Studies : Research demonstrated that this compound could effectively inhibit certain enzymes involved in lipid metabolism, providing insights into potential therapeutic applications for metabolic disorders .

Mechanism of Action

The mechanism by which Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate, differing primarily in substituents and functional groups:

Key Observations :

- Electronic Effects: The chloro-fluorobenzoyl group in the target compound likely increases the electrophilicity of the carbonyl compared to brominated analogs (e.g., Ethyl 4-bromo-2-methylbutanoate), which may reduce nucleophilic attack rates .

- Synthetic Utility : Brominated esters (e.g., ) are often intermediates in Suzuki or Grignard reactions, whereas the chloro-fluorobenzoyl variant may favor electrophilic aromatic substitution or hydrolysis pathways.

- Steric and Polar Effects: The phenyl group in Ethyl 2-bromo-4-phenylbutanoate adds steric bulk and aromatic conjugation, contrasting with the smaller, electron-deficient benzoyl group in the target compound.

Reactivity Differences :

- Brominated esters (e.g., ) undergo nucleophilic substitution (Br displacement) more readily than chloro-fluorinated analogs due to bromine’s lower bond dissociation energy.

- The amino and methoxy groups in facilitate hydrogen bonding, whereas the target compound’s halogenated benzoyl group may prioritize π-π stacking interactions in supramolecular systems.

Biological Activity

Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a chloro and fluorine substituent on a benzoyl moiety, linked to an ethyl butanoate group. This unique structure influences its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C13H14ClF O2 |

| Molecular Weight | 252.70 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can lead to either inhibition or activation of these enzymes, affecting the metabolism of other compounds and influencing pharmacokinetics in living organisms.

Cellular Effects

The compound has been shown to modulate cellular processes such as:

- Gene Expression : Influences genes related to oxidative stress and apoptosis.

- Cell Proliferation : Exhibits effects on cell growth and survival depending on concentration and exposure duration.

In laboratory studies, it was observed that lower concentrations could enhance metabolic activity, while higher concentrations resulted in cytotoxic effects.

The mechanism by which this compound exerts its biological effects involves binding to specific biomolecules, altering their conformation and activity. This can lead to changes in enzyme function and gene expression through interactions with transcription factors.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on cytochrome P450 enzymes in vitro. Results demonstrated a significant reduction in enzyme activity at higher concentrations, indicating potential applications in drug interaction studies.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay using cancer cell lines, this compound exhibited dose-dependent effects. At low doses, it promoted cell survival, while at higher doses, it induced apoptosis. These findings suggest its dual role as both a potential therapeutic agent and a toxicant depending on dosage.

Study 3: Metabolic Pathways

Further research highlighted that the compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites were shown to retain some biological activity, complicating the understanding of the compound's overall impact on metabolism.

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate typically involves the acylation of an appropriate ethyl butanoate derivative with a substituted benzoyl chloride or related activated benzoyl intermediate. The key steps are:

- Synthesis or procurement of 2-chloro-4-fluorobenzoyl chloride as the acylating agent.

- Reaction of this benzoyl chloride with ethyl 2-butanolate or a similar nucleophile.

- Use of base catalysts such as triethylamine to scavenge hydrogen chloride formed during the acylation.

- Purification via extraction, crystallization, or chromatography.

Preparation of 2-chloro-4-fluorobenzoyl Chloride

Although direct literature on 2-chloro-4-fluorobenzoyl chloride preparation is limited, analogous methods for similar benzoyl chlorides such as 2,4-dichlorobenzoyl chloride provide insight:

- Chlorination of substituted benzoic acids using reagents like thionyl chloride or phosphorus pentachloride.

- Catalytic methods to improve yield and purity while controlling environmental emissions (e.g., minimizing sulfur dioxide and hydrogen chloride gases).

- Hydrolysis and purification steps to isolate high-purity benzoyl chloride intermediates suitable for further reactions.

Typical Preparation Method of this compound

Based on analogous ester acylation reactions and available experimental data for related compounds, the preparation method involves:

| Step | Reagents and Conditions | Details and Notes |

|---|---|---|

| 1 | Ethyl 2-butanolate or ethyl 2-chlorobutanoate | Starting ester or ester precursor |

| 2 | 2-chloro-4-fluorobenzoyl chloride | Acylating agent |

| 3 | Triethylamine (base) | Neutralizes HCl formed during acylation |

| 4 | Solvent: Acetonitrile, ethyl acetate, or dichloromethane | Solvent choice affects reaction rate and purity |

| 5 | Temperature: 0 to 40 °C, often with controlled addition | Prevents side reactions and decompositions |

| 6 | Workup: Extraction with water and brine, drying over anhydrous salts | Purification step |

| 7 | Purification: Chromatography or distillation | Ensures high purity of final product |

- The acyl chloride is added dropwise to a stirred solution of ethyl 2-butanolate and triethylamine in an inert solvent at low temperature (0–10 °C).

- The mixture is stirred for several hours at room temperature to complete the reaction.

- The reaction mixture is then washed with water and brine to remove inorganic salts and excess reagents.

- The organic layer is dried and concentrated.

- The crude product is purified by silica gel chromatography or distillation to yield this compound.

Research Findings and Yield Data

While specific yield data for this compound is scarce, yields for similar benzoyl ester preparations range from moderate to high (45–75%) depending on reaction conditions and purification methods.

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Yield | 45–75% | Influenced by purity of reagents and reaction control |

| Reaction Time | 2–12 hours | Longer times allow completion but risk side reactions |

| Temperature | 0–40 °C | Lower temperatures favor selectivity |

| Base Equivalent | 1.0–2.0 eq triethylamine | Ensures complete neutralization of HCl |

| Solvent | Acetonitrile or ethyl acetate | Polar aprotic solvents preferred for solubility |

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Yield Range | Notes |

|---|---|---|---|---|

| 1 | 2-chloro-4-fluorobenzoyl chloride + ethyl 2-butanolate | Acylation | 45–75% | Controlled temperature, slow addition |

| 2 | Triethylamine (1-2 eq) | Neutralize HCl | - | Prevents side reactions |

| 3 | Solvent: Acetonitrile or ethyl acetate | Medium for reaction | - | Polar aprotic solvents preferred |

| 4 | Workup: Water/brine extraction | Remove impurities | - | Dry organic layer with anhydrous salts |

| 5 | Purification: Chromatography or distillation | Isolate pure product | - | Ensures high purity for further use |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.